2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
This compound is a hybrid molecule featuring a 1,3-thiazolidin-2,4-dione core conjugated with a 4-chlorobenzylidene group at the 5-position and an N-substituted coumarin (2H-chromen-2-one) acetamide moiety. Its molecular formula is C22H15ClN3O3S, with a monoisotopic mass of 502.993 g/mol . The (5Z)-stereochemistry of the benzylidene group is critical for its biological interactions, as geometric isomerism often influences binding affinity to target proteins.
Properties
Molecular Formula |
C21H13ClN2O5S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13ClN2O5S/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9- |
InChI Key |
UOKVNHAGGAYFGQ-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by the reaction with 6-amino-2H-chromen-2-one. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. The thiazolidine ring and chromene moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or disrupt the function of microbial cell walls, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues, emphasizing substituent modifications and their impact on physicochemical properties:
Key Observations :
- Substituent Effects: The 4-chlorobenzylidene group (common in the target compound and compound 9) enhances electron-withdrawing properties, stabilizing the thiazolidinone ring and improving metabolic resistance compared to nitro-furyl or trimethoxybenzylidene derivatives .
- Coumarin vs. Thiazole : Replacing the coumarin acetamide with a thiazole ring (as in ) reduces molecular weight but may diminish bioavailability due to lower lipophilicity.
- Bioactivity : ML302 , with a trichlorobenzylidene group, shows potent inhibition of IMP-1 (IC50 = 1.2 µM), suggesting halogenation at the benzylidene moiety enhances target binding.
Research Findings and Gaps
- Structural Optimization: Derivatives with electron-deficient benzylidene groups (e.g., 4-Cl, 2,3,6-Cl3) show superior stability and bioactivity compared to methoxy or cyano-substituted analogues .
- Unanswered Questions : The target compound’s solubility, toxicity, and in vivo efficacy remain uncharacterized. Molecular dynamics simulations (as applied to ML302 ) could elucidate its binding mode to targets like IMP-1 or kinases.
Biological Activity
The compound 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Its complex structure, characterized by multiple functional groups, suggests a variety of possible interactions within biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties and other notable pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.9 g/mol. The presence of the thiazolidinone ring and chlorobenzylidene moiety contributes to its unique chemical properties that may influence its biological activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. It may inhibit specific enzymes or modulate receptor activity through binding to active sites, impacting signal transduction pathways and metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . For example:
-
Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells compared to standard treatments like doxorubicin .
Cell Line IC50 (µM) MDA-MB-231 1.50 HCT116 8.91 A549 11.73
Antioxidant and Antimicrobial Properties
In addition to anticancer activity, thiazolidinone derivatives have been studied for their antioxidant and antimicrobial properties:
- Antioxidant Activity : Compounds similar to the one in focus have shown promising antioxidant effects, which may contribute to their overall therapeutic potential.
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting a broader application in treating infections .
Case Studies
Several case studies have investigated the biological activities of thiazolidinone derivatives:
- Da Silva et al. Study : This study evaluated the anti-glioma activity of thiazolidinone derivatives, finding that certain compounds significantly decreased cell viability in glioblastoma multiform cells. Among these, compounds with similar structural features to our compound showed promising results .
- Yahiaoui et al. Research : This research focused on synthesizing new thiazolidine derivatives and assessing their cytotoxicity against different cancer cell lines. The findings indicated that modifications in the thiazolidinone structure could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
